![molecular formula C17H19N5OS B2431373 (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone CAS No. 2034427-42-2](/img/structure/B2431373.png)

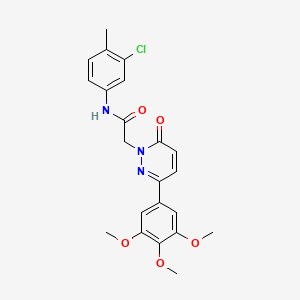

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone” is a chemical compound with the molecular formula C17H19N5OS and a molecular weight of 341.43. It’s a derivative of 1H-1,2,3-triazol, a class of compounds known for their wide range of biological activities .

Aplicaciones Científicas De Investigación

- The 1,2,3-triazole moiety has been associated with antibacterial properties . Researchers could investigate the compound’s efficacy against specific bacterial strains, potentially contributing to novel antibiotics.

- 1,2,3-triazoles have demonstrated antimalarial activity . Evaluating this compound against Plasmodium species could provide insights into its effectiveness as an antimalarial agent.

- The 1,2,3-triazole scaffold has shown antiviral activity . Researchers might explore the compound’s effects against specific viruses, such as influenza or herpes simplex virus type 1 (HSV-1).

- Computational studies have predicted the interaction of this compound with acetylcholinesterase (AChE) . AChE plays a crucial role in Alzheimer’s disease (AD). Investigating its potential as an AChE inhibitor could contribute to AD drug development.

- Assessing the drug-likeness of the compound involves predicting its pharmacokinetic properties . Researchers could explore its absorption, distribution, metabolism, and excretion (ADME) characteristics.

- The compound’s structure suggests potential anticancer activity. Researchers could evaluate its effects on cancer cell lines, such as BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells .

Antibacterial Activity

Antimalarial Potential

Antiviral Applications

Neurodegenerative Disorders

Pharmacokinetic Properties

Cancer Research

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as substituted (1-(benzyl)-1h-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, have been shown to interact with tubulin . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell division and structure.

Mode of Action

This binding inhibits tubulin polymerization, which is a critical process in cell division. By inhibiting this process, the compound can induce cell cycle arrest and apoptosis .

Biochemical Pathways

The compound’s interaction with tubulin affects the microtubule dynamics, a crucial part of the cell’s cytoskeleton. This interaction disrupts the mitotic spindle formation, leading to cell cycle arrest and eventually apoptosis . The apoptosis pathway involves a series of biochemical events leading to changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation .

Pharmacokinetics

For instance, sulfonyl piperazine-integrated triazole conjugates, which share structural similarities with the compound , have been found to possess drug-like properties .

Result of Action

The result of the compound’s action is the induction of apoptosis in cells. This is achieved through the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis . In vitro studies on related compounds have shown cytotoxic activity against various cancer cell lines .

Propiedades

IUPAC Name |

(2-ethyl-1,3-benzothiazol-6-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5OS/c1-2-16-19-14-4-3-12(11-15(14)24-16)17(23)21-8-5-13(6-9-21)22-10-7-18-20-22/h3-4,7,10-11,13H,2,5-6,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUCWGTYDWSYCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC(CC3)N4C=CN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-{[1-(6-Fluoro-5-methylpyridine-3-carbonyl)piperidin-4-yl]oxy}propyl)dimethylamine](/img/structure/B2431292.png)

![2-(4-chlorophenoxy)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2431293.png)

![8-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2431297.png)

![5-cyano-2-methyl-4-(5-methylfuran-2-yl)-N-(2-methylphenyl)-6-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylpyridine-3-carboxamide](/img/structure/B2431300.png)

![5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![(4-methylphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone](/img/structure/B2431312.png)